[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate
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Overview
Description
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate is a complex organic compound that features a combination of pyridine, dichlorophenoxy, and propanoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate typically involves a multi-step process:
Formation of the Pyridine Derivative: The initial step involves the preparation of the pyridine derivative through a reaction between pyridine and an appropriate aldehyde under acidic conditions.
Formation of the Dichlorophenoxy Propanoate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)propanoic acid.
Coupling Reaction: The final step involves the coupling of the pyridine derivative with the dichlorophenoxy propanoate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Agrochemicals: The compound is explored for its herbicidal properties, given its structural similarity to known herbicides.
Biological Studies: It is used in studies investigating enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of [(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft.
Pathways Involved: The inhibition of enzymes like acetylcholinesterase affects neurotransmission pathways, which can lead to various physiological effects.
Comparison with Similar Compounds
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate can be compared with other similar compounds:
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetic acid: Similar structure but with an acetic acid group instead of a propanoate group.
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-9(22-13-6-5-10(16)8-11(13)17)15(21)23-20-14(18)12-4-2-3-7-19-12/h2-9H,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORCYDZQSUIDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC=CC=N1)N)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC=CC=N1)\N)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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